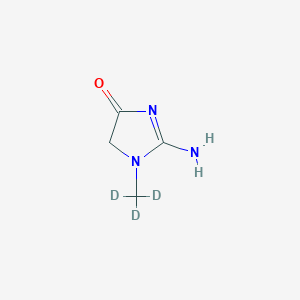

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one

Descripción general

Descripción

La Creatinina-d3 es un compuesto marcado con isótopos estables que se utiliza principalmente como estándar interno en espectrometría de masas para la cuantificación de creatinina. Se sintetiza en el riñón, el hígado y el páncreas y se transporta en la sangre al músculo y al cerebro, donde se fosforila para formar fosfocreatina . La Creatinina-d3 es particularmente valiosa en el diagnóstico clínico, el análisis forense y las aplicaciones de investigación debido a su estabilidad y precisión en la medición.

Mecanismo De Acción

La Creatinina-d3 ejerce sus efectos al servir como un estándar interno marcado con isótopos estables. En espectrometría de masas, ayuda en la cuantificación precisa de la creatinina al proporcionar un punto de referencia para la comparación. Los objetivos moleculares y las vías implicadas incluyen el circuito de creatina cinasa-fosfocreatina, que desempeña un papel crucial en el metabolismo energético en el músculo y otros tejidos .

Análisis Bioquímico

Biochemical Properties

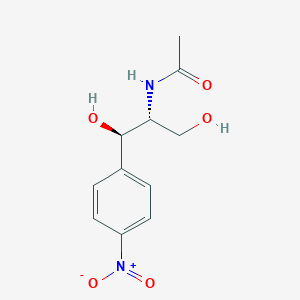

2-amino-3-(trideuteriomethyl)-4H-imidazol-5-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including threonine aldolases, which are pyridoxal-5-phosphate-dependent enzymes. Threonine aldolases catalyze the cleavage of threonine to glycine and acetaldehyde, and they also facilitate the reverse aldol reaction, forming chiral β-hydroxy-α-amino acids . The interaction between this compound and threonine aldolases is crucial for the synthesis of these chiral compounds, which are important precursors for pharmaceuticals.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the overexpression of genes involved in the kynurenine pathway, such as 2-amino-3-carboxymuconate-6-semialdehyde decarboxylase, can affect the expression levels of indoleamine 2,3-dioxygenase 1 and interferon-gamma in inflammatory conditions . This modulation of gene expression and signaling pathways highlights the potential impact of this compound on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the condensation process catalyzed by 2-amino-3-oxobutyrate CoA ligase involves the loss of the pro-R hydrogen atom of glycine and occurs with the inversion of stereochemistry . This interaction is indicative of the compound’s ability to influence enzymatic reactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies on similar compounds have shown that factors such as solvent polarity, pH, and the presence of β-cyclodextrin can influence the stability and degradation of the compound . These temporal effects are important for understanding the long-term impact of this compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research on related compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline, has demonstrated dose-dependent increases in hepatotoxicity and oxidative stress in zebrafish . These findings suggest that this compound may exhibit similar dosage effects, including potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, the degradation of aromatic hydrocarbons by bacteria involves upper and lower pathways, with enzymes catalyzing the conversion of the original compound to central intermediates and subsequent cleavage to yield metabolites for biomass production . Understanding these metabolic pathways is essential for elucidating the role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one such transporter that mediates the exchange of essential amino acids across biological barriers . This transporter is predominantly expressed in various tissues, including the cerebral cortex, blood-brain barrier, and several types of cancer, facilitating the targeted delivery of compounds like this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the inclusion complex formation with β-cyclodextrin can affect the localization and activity of the compound within cells . Understanding the subcellular localization is crucial for determining the functional role of this compound in cellular processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la Creatinina-d3 implica la incorporación de átomos de deuterio en la molécula de creatinina. Esto se logra típicamente a través de una serie de reacciones químicas que reemplazan los átomos de hidrógeno por deuterio. El proceso suele comenzar con la síntesis de precursores deuterados, seguidos de su conversión en Creatinina-d3 a través de condiciones de reacción específicas .

Métodos de producción industrial

La producción industrial de la Creatinina-d3 implica la síntesis química a gran escala utilizando reactivos deuterados. El proceso está optimizado para obtener un alto rendimiento y pureza, asegurando que el producto final cumpla con los estrictos requisitos para su uso como estándar interno en aplicaciones analíticas .

Análisis De Reacciones Químicas

Tipos de reacciones

La Creatinina-d3 se somete a diversas reacciones químicas, que incluyen:

Oxidación: La Creatinina-d3 puede oxidarse para formar creatina.

Reducción: Puede reducirse nuevamente a creatina en condiciones específicas.

Sustitución: Los átomos de deuterio en la Creatinina-d3 pueden ser reemplazados por átomos de hidrógeno en ciertas reacciones.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente en condiciones controladas para asegurar que se forme el producto deseado .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen creatina y otros derivados deuterados, que se utilizan en diversas aplicaciones analíticas y de investigación .

Aplicaciones Científicas De Investigación

La Creatinina-d3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos similares

Creatinina: La forma no deuterada de la Creatinina-d3, utilizada en aplicaciones similares pero sin el marcado isotópico.

Creatina: Un precursor de la creatinina, involucrado en el metabolismo energético en el músculo.

Fosfocreatina: Una forma fosforilada de la creatina, que sirve como reserva de energía en las células musculares.

Singularidad

La Creatinina-d3 es única debido a su marcado con isótopos estables, lo que proporciona una mayor precisión y confiabilidad en las mediciones analíticas. Esto la hace particularmente valiosa en el diagnóstico clínico y las aplicaciones de investigación donde la cuantificación precisa es esencial .

Propiedades

Número CAS |

143827-20-7 |

|---|---|

Fórmula molecular |

C4H7N3O |

Peso molecular |

116.14 g/mol |

Nombre IUPAC |

2-imino-1-(trideuteriomethyl)imidazolidin-4-one |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1D3 |

Clave InChI |

DDRJAANPRJIHGJ-FIBGUPNXSA-N |

SMILES |

CN1CC(=O)N=C1N |

SMILES isomérico |

[2H]C([2H])([2H])N1CC(=O)NC1=N |

SMILES canónico |

CN1CC(=O)NC1=N |

Apariencia |

Assay:≥98% deuterated forms (d1-d3)A crystalline solid |

Sinónimos |

2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one; 1-(Methyl-d3)glycocyamidine; 1-(Methyl-d3)hydantoin-2-imide; 2-Amino-1-(methyl-d3)-1,5-dihydroimidazol-4-one; 2-Amino-1-(methyl-d3)imidazolin-4-one; NSC 13123-d3; TEGO Cosmo C 250-d3; |

Origen del producto |

United States |

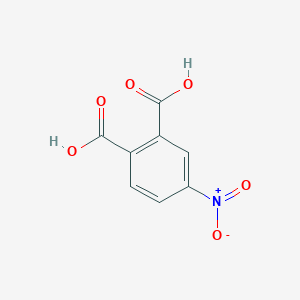

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)